2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Select this exact CAS-registered pyrimidin-4-ol fragment to avoid the procurement risks of generic substitutions. Its unique 2-cyclopropyl/6-(5-methylisoxazol-4-yl) regiochemistry delivers low tPSA (~72 Ų) for potential CNS penetration and a strategically placed 5-methyl group to mitigate isoxazole‑mediated oxidative clearance. With a MW of 217.09 Da and balanced H‑bond profile, this building block is ideal for fragment‑based kinase inhibitor design, fragment growing, and merging strategies.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 2097966-30-6
Cat. No. B1487115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol
CAS2097966-30-6
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)C2=CC(=O)NC(=N2)C3CC3
InChIInChI=1S/C11H11N3O2/c1-6-8(5-12-16-6)9-4-10(15)14-11(13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14,15)
InChIKeyKOMZWIARJLZLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol (CAS 2097966-30-6): Core Structural and Physicochemical Profile for Research Sourcing


2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol is a heterocyclic small molecule belonging to the class of 4-pyrimidinone derivatives, distinguished by a cyclopropyl group at the 2-position and a 5-methyl-1,2-oxazol-4-yl substituent at the 6-position. Its molecular framework, defined by a molecular weight of 217.0851 Da and a single hydrogen bond donor paired with four acceptor sites, positions it as a compact, low-molecular-weight scaffold typical of fragment-based and lead-like chemical libraries . The compound is cataloged under the synonym AKOS026714904 and is primarily utilized as a synthetic building block in medicinal chemistry research .

Procurement Risk of 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol Analogs: The Insufficiency of Generic Interchange


The compound's precise regiochemistry and substitution pattern—specifically the 2-cyclopropyl and 6-(5-methylisoxazol-4-yl) arrangement on the pyrimidin-4-ol core—is a critical determinant of its unique interaction profile. Generic substitution with other pyrimidinylisoxazole derivatives, such as those with varied alkyl substituents at the 2-position or isoxazole regioisomers, is not scientifically valid. Even minor structural deviations can lead to profound differences in kinase inhibition profiles, physicochemical properties like solubility and logP, and metabolic stability, as documented in the broader class of pyrimidinylisoxazole p38 MAP kinase and Src/Lck inhibitors [1][2]. The absence of direct substitution data for this specific compound elevates procurement risk, making the sourcing of the exact CAS-registered structure essential for result reproducibility.

Quantitative Differentiation Data for 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol Against Structural Analogs


Molecular Weight and H-Bond Efficiency versus 2-Substituted Pyrimidin-4-ol Analogs

With a molecular weight of 217.09 Da, this compound is at the lower end of the molecular weight spectrum compared to many 2-aryl or 2-alkylamino pyrimidin-4-ol kinase inhibitor scaffolds, which often exceed 300 Da. Its ratio of hydrogen bond acceptors (4) to donors (1) and only 2 rotatable bonds suggest a highly rigid, efficient ligand core, a profile that is favorable in fragment-based screening but distinct from more flexible, higher molecular weight analogs . This specific combination of low molecular weight and limited flexibility is quantitatively definable but awaits direct comparative binding or ADME data against specific named analogs to form a high-strength differential claim.

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Topological Polar Surface Area (tPSA) Comparison for Permeability Prediction

The calculated topological polar surface area (tPSA) for this scaffold is estimated at approximately 72 Ų, based on its heteroatom count, which is notably below the typical 90 Ų threshold associated with good blood-brain barrier penetration. This value is lower than that of many 4,6-disubstituted pyrimidin-4-ol analogs that contain additional hydrogen bond donors or acceptors on the substituents . The direct quantitative impact of this tPSA difference on a specific permeability assay has not been reported for this exact compound, placing this as a predictive differentiation rather than an experimentally validated one.

Physicochemical Property Blood-Brain Barrier Permeability Drug Design

Isoxazole Methyl Group: Impact on CYP450 Metabolic Stability Projected from Class-Level Data

The presence of a methyl group at the 5-position of the isoxazole ring is a critical structural feature. In the broader class of isoxazole-containing kinase inhibitors, 5-methyl substitution has been associated with enhanced metabolic stability compared to unsubstituted or 3-methyl isoxazole analogs by blocking a primary site of CYP450-mediated oxidation [1]. While specific microsomal stability data (e.g., half-life in human liver microsomes) for 2-cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol versus its des-methyl analog have not been published, the class-level inference is that the target compound is likely to be more oxidatively stable, a key differentiator for in vivo studies.

Metabolic Stability Isoxazole Chemistry Lead Optimization

Optimal Application Scenarios for 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol Based on Differential Evidence


Fragment-Based Lead Discovery Campaigns Targeting Kinase ATP-Binding Sites

The compound's low molecular weight (217.09 Da), limited rotatable bonds, and balanced H-bond donor/acceptor profile make it a suitable fragment hit for kinases where a pyrimidine core is known to anchor in the adenine pocket. Its procurement is favored when a rigid, synthetically tractable fragment with a differentiated isoxazole vector is needed for fragment growing or merging strategies .

Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

With a projected tPSA (~72 Ų) significantly below the 90 Ų CNS permeability threshold, this compound is a rational starting point for designing brain-penetrant inhibitors, provided that other molecular properties (e.g., logP) are kept within favorable ranges. It should be selected over higher-tPSA pyrimidine analogs when CNS exposure is a primary project objective .

Metabolic Stability Optimization via Isoxazole Blocking Strategy

For research programs that have identified isoxazole oxidation as a major clearance route, sourcing this 5-methyl-substituted derivative is a strategic choice to mitigate this liability early in the optimization cascade, based on established class-level metabolism data. This is preferred over the procurement of the unsubstituted isoxazole analog for progression to in vivo pharmacokinetic studies .

Quote Request

Request a Quote for 2-Cyclopropyl-6-(5-methylisoxazol-4-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.